3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione
CAS No.: 20982-41-6
Cat. No.: VC2320270
Molecular Formula: C21H14O7
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20982-41-6 |
|---|---|
| Molecular Formula | C21H14O7 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | 3-acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione |
| Standard InChI | InChI=1S/C21H14O7/c1-8(22)9-6-11-14(12(23)7-9)20(26)17-16(19(11)25)18(24)10-4-3-5-13(28-2)15(10)21(17)27/h3-7,23-24,27H,1-2H3 |
| Standard InChI Key | HKHNHEFBYGYLQM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O |
| Canonical SMILES | CC(=O)C1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O |
Introduction
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracene family, which is known for its diverse biological activities and applications in pharmaceutical research. This compound is characterized by its molecular formula C21H14O7 and is often associated with specialty materials in chemical synthesis.
Synthesis and Applications
The synthesis of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione typically involves multi-step organic reactions, starting from simpler tetracene derivatives. Its applications are primarily in the field of pharmaceutical research, where compounds with similar structures are explored for their potential biological activities.
Biological Activities
While specific biological activities of 3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione are not well-documented, compounds within the tetracene family are known for their potential anticancer properties. These compounds often exhibit intercalation properties with DNA, which can disrupt cell division and proliferation.
Suppliers and Availability
3-Acetyl-1,6,11-trihydroxy-10-methoxytetracene-5,12-dione is available from specialty chemical suppliers like Parchem, which provides this compound along with other related chemicals for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume